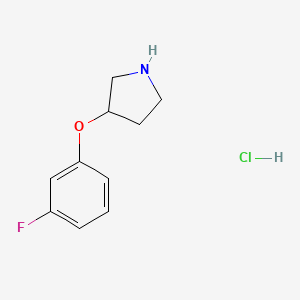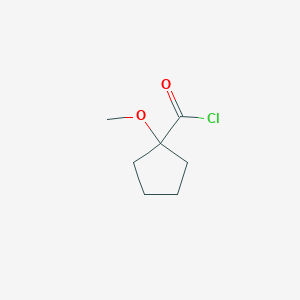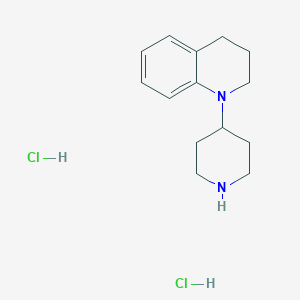
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
The compound “1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a salt of a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The piperidin-4-yl group is a common motif in medicinal chemistry, known for its role in increasing the bioavailability of drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrahydroquinoline core with a piperidin-4-yl group attached. The dihydrochloride indicates that it is a salt, likely formed to increase the compound’s solubility or stability .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline, are pivotal in drug design due to their presence in numerous pharmaceutical classes. They serve as key building blocks in medicinal chemistry, contributing to the synthesis of drugs with diverse therapeutic effects .
Pharmacological Applications
The piperidine moiety is integral to more than twenty classes of pharmaceuticals, indicating its broad pharmacological relevance. Its derivatives are utilized in developing treatments for a range of conditions, from neurological disorders to inflammation .
Biological Activity Modulation
Piperidine compounds are explored for their potential to modulate biological activity. This includes the investigation into their role as inhibitors, activators, or modulators of various biological pathways, which can lead to the development of new therapeutic agents .
NLRP3 Inflammasome Inhibition
Research has been conducted on the modulation of the 1-(Piperidin-4-yl) scaffold as a novel NLRP3 inflammasome inhibitor. This application is significant in the context of inflammatory diseases, where controlling the inflammasome can be crucial for therapeutic intervention .
Antioxidant Properties
Piperidine derivatives are studied for their antioxidant properties. This research is important for developing treatments that combat oxidative stress-related diseases, such as neurodegenerative disorders .
Neuropharmacology
Given the structural similarity to natural alkaloids, piperidine derivatives are researched for their neuropharmacological applications. This includes potential treatments for psychiatric and neurodegenerative diseases, where modulation of neurotransmitter systems is required .
Analgesic and Anesthetic Agents
The structural features of piperidine derivatives make them candidates for developing analgesic and anesthetic agents. Their ability to interact with various receptors and ion channels in the nervous system can be harnessed to create more effective and safer pain management drugs .
Chemical Biology and Proteomics
Piperidine derivatives are used as probes in chemical biology to study protein interactions and functions. They can also be tagged to peptides and proteins in proteomics to investigate cellular processes and disease mechanisms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-piperidin-4-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13;;/h1-2,4,6,13,15H,3,5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHTYTPPIKJKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)

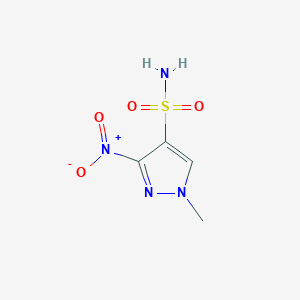


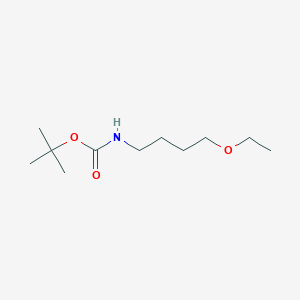
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
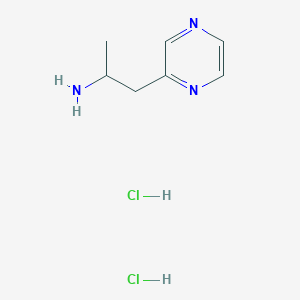
![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)
![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
